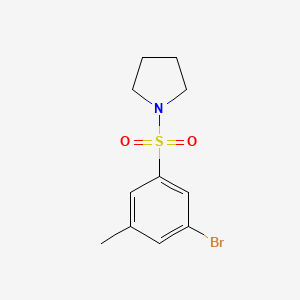

1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-6-10(12)8-11(7-9)16(14,15)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPCLECTVGVBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674361 | |

| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-96-3 | |

| Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine

An In-depth Technical Guide to the Synthesis of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a molecule of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in drug design, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The sulfonyl group can form critical hydrogen bonding interactions with biological targets, while the overall structure provides a rigid scaffold for further chemical elaboration.[3] This document details a validated two-step synthetic strategy, beginning with the preparation of the key intermediate, 3-bromo-5-methylbenzenesulfonyl chloride, followed by its reaction with pyrrolidine. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical process parameters that ensure high yield and purity.

Strategic Overview of the Synthesis

The is most logically approached via a two-stage process. This strategy hinges on the formation of a highly reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.

-

Stage 1: Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride. This initial step involves the formation of the key electrophilic intermediate from a suitable aromatic precursor.

-

Stage 2: Nucleophilic Substitution. The final sulfonamide bond is formed through the reaction of the sulfonyl chloride with the secondary amine, pyrrolidine.[4] This is a classic and highly reliable transformation in organic synthesis.

The overall synthetic workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of the Key Intermediate: 3-Bromo-5-methylbenzenesulfonyl Chloride

The cornerstone of this synthesis is the preparation of 3-bromo-5-methylbenzenesulfonyl chloride (CAS: 885520-33-2).[5] This intermediate is a potent electrophile, primed for reaction with nucleophiles like pyrrolidine. While direct chlorosulfonation of 1-bromo-3-methylbenzene is a possible route, a more controlled and frequently utilized industrial method begins with the corresponding aniline, 3-bromo-5-methylaniline. This pathway proceeds via a Sandmeyer-type reaction, which offers high regiochemical fidelity.

Reaction Mechanism: Diazotization and Sulfonyl Chlorination

The process begins with the diazotization of the primary aromatic amine. The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is then subjected to a solution of sulfur dioxide in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group, yielding the desired sulfonyl chloride.

Experimental Protocol: Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride

This protocol is adapted from standard procedures for the synthesis of aryl sulfonyl chlorides from anilines.[4]

Materials and Reagents:

-

3-Bromo-5-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-bromo-5-methylaniline (1.0 eq) to a mixture of concentrated HCl and water. Cool the resulting slurry to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonyl Chlorination: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 5-10°C.

-

Add the cold diazonium salt solution from Step 2 to the SO₂/CuCl solution portion-wise, maintaining vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours until gas evolution ceases.

-

Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water. The sulfonyl chloride will precipitate as a solid or an oil.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methylbenzenesulfonyl chloride. Purification can be achieved via vacuum distillation or recrystallization.

Trustworthiness through Validation: The progress of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the second step is indicated by the cessation of nitrogen gas evolution.

Stage 2: Synthesis of this compound

This stage involves the formation of the stable sulfonamide bond via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism: nucleophilic attack followed by elimination. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which drives the equilibrium towards the product.[4] Pyrrolidine itself can act as the base if used in excess, or an auxiliary non-nucleophilic base like triethylamine can be added.

Caption: Mechanism for sulfonamide bond formation.

Experimental Protocol: Sulfonamide Formation

Materials and Reagents:

-

3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq)

-

Pyrrolidine (2.2 eq) or Pyrrolidine (1.1 eq) and Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (and triethylamine, if used) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Sulfonyl Chloride: Dissolve the 3-bromo-5-methylbenzenesulfonyl chloride in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.

Expertise in Practice: The choice of using excess pyrrolidine versus an auxiliary base like triethylamine depends on cost and ease of removal. Triethylamine and its hydrochloride salt are often easier to remove during aqueous work-up than excess pyrrolidine. The dropwise addition at 0°C is critical to control the exothermic nature of the reaction and prevent side product formation.

Compound Data and Characterization

Quantitative data for the key intermediate and the final product are summarized below.

| Property | 3-bromo-5-methylbenzenesulfonyl chloride | This compound |

| CAS Number | 885520-33-2[5][6] | 1020252-96-3[7] |

| Molecular Formula | C₇H₆BrClO₂S[5] | C₁₁H₁₄BrNO₂S |

| Molecular Weight | 269.54 g/mol [5][8] | 304.20 g/mol |

| Appearance | Faint orange to light brown crystalline solid[5][8] | Off-white to white solid (predicted) |

Structural Confirmation: The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic signals for the three aromatic protons in the meta- and para-positions, a singlet for the methyl group protons, and multiplets for the eight protons of the pyrrolidine ring.

-

¹³C NMR: Will show distinct signals for the aromatic carbons (including two attached to bromine and the sulfonyl group), the methyl carbon, and the two sets of carbons in the pyrrolidine ring.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion

The is reliably achieved through a well-established two-step sequence involving the formation of a sulfonyl chloride intermediate followed by nucleophilic substitution with pyrrolidine. The protocols described herein are based on fundamental and proven organic chemistry principles, offering a clear and reproducible pathway for obtaining this valuable chemical scaffold. By carefully controlling reaction conditions and validating each step, researchers can confidently produce high-purity material suitable for applications in drug discovery and advanced materials research.

References

- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Google AI Search. Retrieved December 31, 2025.

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 31, 2025, from [Link]

- Thuy, V. T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.Beilstein Journal of Organic Chemistry.

-

Wang, L., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. Retrieved December 31, 2025, from [Link]

-

Ghorab, M. M., & Alsaid, M. S. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Retrieved December 31, 2025, from [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved December 31, 2025.

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-BROMO-5-METHYLBENZSULPHONYL CHLORIDE | 885520-33-2 [amp.chemicalbook.com]

- 6. 3-Bromo-5-methylbenzenesulfonyl chloride | China | Manufacturer | Henan Fengda Chemical Co., Ltd [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 3-Bromo-5-methylbenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and synthetic utility of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine. This compound is a valuable substituted arylsulfonamide that serves as a versatile building block in medicinal chemistry and materials science. Its defining features—a reactive aryl bromide "handle" for cross-coupling reactions and a stable sulfonamide-pyrrolidine moiety—make it a strategic intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, thorough characterization data, and explores its potential in palladium-catalyzed transformations, offering researchers a practical and in-depth resource for its application in drug discovery and development.

Introduction

The pyrrolidine ring is a foundational saturated heterocycle present in a vast number of natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, three-dimensional structure is highly advantageous for creating drug candidates with optimized pharmacokinetic profiles.[4] When incorporated into a sulfonamide linkage, the resulting N-sulfonylpyrrolidine scaffold offers a chemically robust and synthetically versatile core.

This compound emerges as a particularly strategic building block. It combines the stable pyrrolidine sulfonamide moiety with a synthetically valuable 3-bromo-5-methylphenyl group. The bromine atom serves as a key functional "handle" for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at this position.[5][6][7] This guide serves as a technical resource for researchers, providing detailed information on its properties, a validated synthetic methodology, and a discussion of its reactivity and potential applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1020252-96-3 | |

| Molecular Formula | C₁₁H₁₄BrNO₂S | |

| Molecular Weight | 304.2 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone) | Inferred |

| Storage | Store at -20°C for long-term stability |

Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, a predicted spectroscopic profile can be derived from its structure, which is critical for its characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Signals expected between δ 7.5-7.9 ppm. Three distinct signals: two singlets (or finely coupled doublets, J < 2 Hz) for the protons ortho to the sulfonyl group, and one singlet for the proton between the bromine and methyl groups.

-

Pyrrolidine Protons (α to N): A triplet expected around δ 3.2-3.4 ppm.

-

Pyrrolidine Protons (β to N): A multiplet expected around δ 1.8-2.0 ppm.

-

Methyl Protons: A singlet expected around δ 2.4 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Signals expected in the δ 120-145 ppm range. The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm, while the carbon attached to the sulfonyl group (C-S) would be further downfield.

-

Pyrrolidine Carbons (α to N): Signal expected around δ 48-50 ppm.

-

Pyrrolidine Carbons (β to N): Signal expected around δ 25-27 ppm.

-

Methyl Carbon: Signal expected around δ 21 ppm.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 304.0 and 306.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

[M+Na]⁺: Expected at m/z 326.0 and 328.0 (1:1 ratio).

-

Synthesis and Purification Protocol

The synthesis of N-arylsulfonamides is a well-established transformation in organic chemistry.[8][9] The most direct and reliable method for preparing this compound is the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine.

Experimental Workflow: Synthesis

This protocol describes a standard laboratory-scale synthesis.

dot

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Preparation: To a solution of 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the flask to 0°C in an ice bath.

-

Rationale: The reaction is performed in a non-protic solvent (DCM) to prevent unwanted side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards product formation. Cooling to 0°C helps to control the initial exotherm of the reaction.

-

-

Reaction: Add pyrrolidine (1.1 eq) dropwise to the cooled solution over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Rationale: Pyrrolidine is a nucleophilic secondary amine that attacks the electrophilic sulfur atom of the sulfonyl chloride.[1] A slight excess ensures complete consumption of the sulfonyl chloride. Monitoring by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes) can confirm the disappearance of the starting material.

-

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: The HCl wash removes excess triethylamine and any remaining pyrrolidine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water before drying with Na₂SO₄.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) as the eluent. Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.[10]

The general reactivity of aryl halides in these reactions follows the order I > Br > Cl, making aryl bromides a good balance of reactivity and stability.[7]

Key Cross-Coupling Applications

dot

Caption: Potential cross-coupling reactions of the title compound.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a wide range of biaryl sulfonamides. These structures are prevalent in medicinal chemistry. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).[5][11]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of diaryl amine derivatives. This reaction is a powerful method for constructing C-N bonds and is essential for creating compounds targeting a variety of biological receptors.

-

Heck Reaction: Reaction with alkenes, such as styrenes or acrylates, yields substituted styrenyl sulfonamides. This transformation is valuable for extending the carbon framework and introducing unsaturation.

-

Sonogashira Coupling: Coupling with terminal alkynes, using a dual palladium/copper catalyst system, produces alkynylarene sulfonamides. These products can serve as intermediates for further transformations or as final targets themselves.

Applications in Drug Discovery

The N-sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry. The sulfonamide group can act as a hydrogen bond acceptor and the pyrrolidine ring provides a 3D vector for substituents, which can be used to optimize binding interactions with biological targets. The ability to diversify the aryl portion of this compound via cross-coupling makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

While specific biological activities for this exact compound are not documented, related N-arylsulfonyl structures have been investigated as inhibitors of serine proteinases and for other therapeutic applications.[8] Its utility lies in its role as a versatile intermediate for building more complex, biologically active molecules.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) from the supplier for complete toxicological and handling information.

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a high-value chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a reactive aryl bromide, provides a robust platform for generating diverse molecular libraries. The cross-coupling methodologies discussed herein enable facile access to complex sulfonamides, making this compound a critical tool for researchers and professionals engaged in the design and development of novel chemical entities.

References

- BIOFOUNT. 1020252-96-3|this compound.

-

Dodds, C., & Lloyd-Jones, G. C. (2015). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available from: [Link]

-

Weires, A. G., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. Nature. Available from: [Link]

- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions.

-

Voigt, B., et al. (1988). [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases]. Pharmazie, 43(6), 412-4. Available from: [Link]

-

Butt, T. T., & Zhang, W. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available from: [Link]

-

Thomas, S. P., & Aggarwal, V. K. (2015). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis of N-arylsulfonamide by reacting the carboxylic acid with.... Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

- BenchChem. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

-

Donohoe, T. J., et al. (2021). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available from: [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1-methylpyrrolidine CAS 10603-45-9 [benchchem.com]

- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. [Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and N-alpha-(arylsulfonylglycyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 33. Synthetic inhibitors of serine proteinases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of 3-bromo-5-methylphenylsulfonyl Chloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide for the synthesis of 3-bromo-5-methylphenylsulfonyl chloride, an important intermediate in medicinal chemistry and drug development. The guide is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental nuances, ensuring a successful and reproducible synthesis.

Strategic Importance of 3-bromo-5-methylphenylsulfonyl Chloride in Drug Discovery

3-bromo-5-methylphenylsulfonyl chloride is a key building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of the highly reactive sulfonyl chloride functional group, which allows for the facile introduction of the 3-bromo-5-methylphenylsulfonyl moiety into various molecular scaffolds. This is particularly advantageous in the design of novel therapeutics, where the sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a common and often critical structural feature. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the compound's lipophilicity and metabolic stability.

The Synthetic Blueprint: A Two-Step Conversion from 3-bromo-5-methylaniline

The most prevalent and efficient synthetic route to 3-bromo-5-methylphenylsulfonyl chloride commences with the commercially available 3-bromo-5-methylaniline. The synthesis is a two-step process that involves:

-

Diazotization: The conversion of the primary aromatic amine of 3-bromo-5-methylaniline into a diazonium salt.

-

Sulfonylation: A Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group.

This synthetic strategy is favored due to its reliability, scalability, and the use of readily accessible and cost-effective reagents.

Part I: The Diazotization Reaction

The initial step is the diazotization of 3-bromo-5-methylaniline. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. The reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures. Therefore, strict temperature control, maintaining the reaction between 0 and 5 °C, is paramount for a successful outcome.

Causality Behind Experimental Choices: The use of a strong acid is necessary to protonate the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). The low temperature is crucial to prevent the premature decomposition of the diazonium salt to the corresponding phenol and nitrogen gas.

Caption: Workflow for the diazotization of 3-bromo-5-methylaniline.

Part II: The Sandmeyer-type Sulfonylation

The second step involves the reaction of the freshly prepared diazonium salt with sulfur dioxide in the presence of a copper(I) catalyst, typically copper(I) chloride. This reaction is a modification of the classic Sandmeyer reaction.

Causality Behind Experimental Choices: The copper(I) catalyst is essential for the single-electron transfer to the diazonium salt, which initiates the radical mechanism. Sulfur dioxide serves as the source of the sulfonyl group. The reaction is typically carried out in a solvent like acetic acid, which helps to maintain a homogeneous reaction mixture.

Caption: Overall synthetic workflow for 3-bromo-5-methylphenylsulfonyl chloride.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the stability of intermediates and the purity of the final product.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-5-methylaniline | 186.05 | 18.6 g | 0.10 |

| Concentrated HCl (37%) | 36.46 | 40 mL | ~0.48 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Sulfur Dioxide (SO₂) | 64.07 | ~20 g | ~0.31 |

| Copper(I) Chloride (CuCl) | 98.99 | 2.0 g | 0.02 |

| Acetic Acid (Glacial) | 60.05 | 100 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 15 g | - |

| Ice | - | As needed | - |

Procedure:

Part A: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-bromo-5-methylaniline (18.6 g, 0.10 mol) with concentrated hydrochloric acid (40 mL).

-

Add 100 mL of water and stir until a clear solution of the amine hydrochloride is formed.

-

Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine hydrochloride solution over a period of 30-45 minutes, ensuring the temperature is maintained below 5 °C.

-

Upon completion of the addition, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution of 3-bromo-5-methylbenzenediazonium chloride is used immediately in the next step.

Part B: Sulfonylation Reaction

-

In a 1 L three-necked flask, prepare a suspension of copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (100 mL).

-

Cool the suspension in an ice bath to approximately 10 °C.

-

Bubble sulfur dioxide gas through the stirred suspension for about 45-60 minutes, or until the mixture is saturated (an increase in weight of approximately 20 g).

-

Slowly add the cold diazonium salt solution from Part A to the sulfur dioxide-saturated suspension over a period of 60-90 minutes. Maintain the reaction temperature between 10-15 °C. A steady evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Product Isolation and Purification

-

Pour the reaction mixture into 500 mL of ice-water.

-

The product will separate as an oil or a solid. Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash successively with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to remove any residual acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-bromo-5-methylphenylsulfonyl chloride. The product is often obtained as a low-melting solid or a pale yellow oil.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed by standard analytical methods:

-

¹H NMR: To confirm the proton environment of the aromatic ring and the methyl group.

-

¹³C NMR: To verify the carbon framework of the molecule.

-

IR Spectroscopy: To identify the characteristic strong stretching vibrations of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Considerations

-

3-bromo-5-methylaniline: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated Hydrochloric Acid: Is highly corrosive. Always handle in a fume hood.

-

Sodium Nitrite: Is an oxidizing agent and is toxic.

-

Sulfur Dioxide: Is a toxic and corrosive gas. The sulfonylation step must be performed in a well-ventilated fume hood.

-

Dichloromethane: Is a volatile organic solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

3-bromo-5-methylphenylsulfonyl chloride: Is corrosive and moisture-sensitive. Handle with care and store in a desiccator.

References

spectroscopic data of substituted phenylsulfonyl pyrrolidines

An In-depth Technical Guide to the Spectroscopic Data of Substituted Phenylsulfonyl Pyrrolidines

Introduction

Substituted phenylsulfonyl pyrrolidines represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a privileged pharmacophore, appearing in molecules designed as potent antagonists for G-protein coupled receptors (GPCRs), such as thromboxane A2 (TXA2) receptor antagonists, and as potential anticonvulsant or hypoglycemic agents.[1] The precise characterization and structural elucidation of these molecules are paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide offers a comprehensive overview of the key spectroscopic methods used to characterize substituted phenylsulfonyl pyrrolidines, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. It is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For substituted phenylsulfonyl pyrrolidines, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

Expertise & Experience: Interpreting the Spectra

The formation of the sulfonamide bond between the phenylsulfonyl moiety and the pyrrolidine nitrogen is the key synthetic step. This is unequivocally confirmed in the ¹H NMR spectrum by the disappearance of the N-H proton signal of the parent pyrrolidine, which typically appears as a broad singlet.[2]

-

¹H NMR Spectroscopy :

-

Phenyl Protons : The protons on the substituted phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern (ortho, meta, para) dictates the splitting pattern and chemical shifts. For instance, a para-substituted ring often gives rise to two distinct doublets. Protons ortho to the electron-withdrawing sulfonyl group are deshielded and resonate at a higher chemical shift (further downfield).[2]

-

Pyrrolidine Protons : The protons of the pyrrolidine ring are aliphatic and resonate upfield (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded due to the inductive effect of the nitrogen and the sulfonyl group, appearing further downfield than the β-protons.[3]

-

-

¹³C NMR Spectroscopy :

-

Phenyl Carbons : The aromatic carbons resonate in the δ 120-150 ppm region. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is often difficult to observe due to quaternization and coupling to sulfur, but its chemical shift is highly dependent on the substituent.

-

Pyrrolidine Carbons : The aliphatic carbons of the pyrrolidine ring appear in the upfield region of the spectrum (typically δ 20-60 ppm). Similar to the proton spectra, the carbons alpha to the nitrogen are shifted downfield.[3]

-

Data Presentation: Typical NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons (ortho to SO₂) | 7.8 - 8.4 | 125 - 130 |

| Phenyl Protons (meta/para) | 7.2 - 7.8 | 128 - 145 |

| Pyrrolidine Protons (α to N) | 3.2 - 3.8 | 45 - 60 |

| Pyrrolidine Protons (β to N) | 1.8 - 2.2 | 20 - 35 |

Note: These are approximate ranges and can vary significantly based on the specific substituents and the solvent used.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified substituted phenylsulfonyl pyrrolidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution.[4]

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.[5]

-

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning specific proton and carbon signals and confirming connectivity.[5][6]

-

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically generating the protonated molecular ion [M+H]⁺.

Expertise & Experience: Deciphering Fragmentation Pathways

The fragmentation of substituted phenylsulfonyl pyrrolidines under collision-induced dissociation (CID) reveals characteristic pathways:

-

Loss of SO₂ : A notable fragmentation pathway for many arylsulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). This occurs via an intramolecular rearrangement where the pyrrolidine nitrogen attacks the ipso-carbon of the phenyl ring, displacing the SO₂ group.[7] The propensity for this fragmentation can be influenced by substituents on the phenyl ring; electron-withdrawing groups can promote this SO₂ extrusion.[7]

-

Pyrrolidine Ring Cleavage : The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the loss of the neutral pyrrolidine molecule from the protonated precursor.[8] Further fragmentation can lead to the loss of ethylene or cyclopropane from the pyrrolidine ring structure.[9]

-

Immonium Ion Formation : Cleavage of the Cα-Cβ bond of the alkyl chain (if present) attached to the pyrrolidine or phenyl ring can lead to the formation of stable immonium ions, which are often observed as base peaks in the mass spectrum.[10]

Mandatory Visualization: MS Fragmentation

Caption: Common MS fragmentation pathways.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan MS : Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight.

-

Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

-

Data Analysis : Analyze the product ion spectrum to identify characteristic neutral losses and fragment ions, and propose fragmentation pathways consistent with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Key Vibrational Bands

For substituted phenylsulfonyl pyrrolidines, the IR spectrum is dominated by absorptions from the sulfonyl and aromatic groups.

-

Sulfonyl Group (SO₂) : This group gives rise to two very strong and characteristic stretching vibrations:

-

Asymmetric S=O stretch: ~1350-1300 cm⁻¹

-

Symmetric S=O stretch: ~1165-1120 cm⁻¹

-

-

Sulfonamide S-N Bond : The S-N stretching vibration is a strong indicator of sulfonamide formation and typically appears in the 900-850 cm⁻¹ region.[2]

-

Aromatic Ring : C-H stretching vibrations for the aromatic protons are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the phenyl ring.

-

Pyrrolidine Ring : Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1165 - 1120 | Strong |

| Sulfonamide (S-N) | Stretch | 900 - 850 | Medium-Strong |

Experimental Protocol: FTIR Analysis

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Thin Film : If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Background Spectrum : Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Sample Spectrum : Place the sample in the spectrometer and collect the sample spectrum.[4]

-

Data Analysis : The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The primary chromophore in a substituted phenylsulfonyl pyrrolidine is the substituted benzene ring.

Expertise & Experience: Structure-Absorption Relationships

The absorption of UV radiation excites electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

-

Benzene Ring Transitions : Unsubstituted benzene shows a strong absorption (E-band) around 204 nm and a weaker, fine-structured absorption (B-band) around 255 nm.[11]

-

Effect of the Sulfonyl Group : The phenylsulfonyl group acts as a chromophore. The interaction of the sulfonyl group with the phenyl ring's π-system can cause a bathochromic shift (shift to longer wavelength) of the absorption maxima (λ_max) compared to unsubstituted benzene.[12]

-

Effect of Substituents : The position and intensity of the absorption bands are highly sensitive to other substituents on the phenyl ring.[11]

-

Auxochromes : Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) can cause a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect).

-

Extended Conjugation : If the substituent extends the conjugated system (e.g., a styryl group), the λ_max will shift to a much longer wavelength, potentially into the visible region.[13]

-

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen such that the maximum absorbance is between 0.2 and 1.0 AU.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).

-

Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[4]

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Integrated Spectroscopic Analysis: The Path to Structure Elucidation

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-validating and coherent structural picture.

Mandatory Visualization: Integrated Analysis Workflow

Caption: Workflow for structure elucidation.

This workflow demonstrates a logical progression. MS and FTIR provide the initial, broad strokes: the molecular formula and the key functional groups. This information is then used to guide the detailed analysis of 1D and 2D NMR spectra, which piece together the molecular skeleton and establish the precise connectivity. Finally, UV-Vis spectroscopy can be used to confirm the nature of the conjugated system, ensuring all pieces of data converge on a single, validated chemical structure.

Conclusion

The characterization of substituted phenylsulfonyl pyrrolidines is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. NMR provides the definitive structural map, MS confirms the molecular weight and reveals fragmentation patterns, FTIR identifies crucial functional groups like the sulfonamide linkage, and UV-Vis probes the electronic nature of the aromatic system. By following rigorous experimental protocols and integrating the data in a logical workflow, researchers can confidently elucidate and validate the structures of these important pharmaceutical building blocks.

References

-

Al-Masoudi, A. S., et al. (2023). Synthesis, Structure, Hirfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1285, 135457. Available at: [Link]

-

Zareef, M., et al. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 82-86. Available at: [Link]

-

Gryko, D. T., et al. (2021). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Organic Letters, 23(15), 5869–5874. Available at: [Link]

-

da Silva, G. M., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7576–7591. Available at: [Link]

-

Al-Juboori, A. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(13), 5218-5224. Available at: [Link]

-

Ordóñez, M., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188. Available at: [Link]

-

Gyuris, M., et al. (2020). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 25(21), 5199. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Li, Y., et al. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. Available at: [Link]

-

De La Torre, L. I., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emergent analogues. Forensic Chemistry, 19, 100238. Available at: [Link]

-

Shimadzu Corporation (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

-

ResearchGate (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

-

Wang, G., & Zhu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 777-784. Available at: [Link]

-

LibreTexts Chemistry (2022). UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

Sources

- 1. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ripublication.com [ripublication.com]

- 5. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(3-Bromo-5-methylphenylsulfonyl)pyrrolidine (CAS Number: 1020252-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromo-5-methylphenylsulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed characterization. The guide covers plausible synthetic routes, predicted physicochemical properties, expected spectroscopic signatures, and potential biological activities, providing a valuable resource for researchers investigating this and related chemical entities.

Introduction

This compound (CAS: 1020252-96-3) is a synthetic organic compound featuring a substituted arylsulfonamide linked to a pyrrolidine ring.[1] The arylsulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a prevalent scaffold in numerous natural products and pharmaceuticals, contributing to the molecule's three-dimensional structure and potential for specific receptor interactions. The strategic combination of these two motifs in this compound suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed technical overview to facilitate further research and development involving this compound.

Physicochemical Properties

Based on its chemical structure, the key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1020252-96-3 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂S | [1] |

| Molecular Weight | 304.2 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge of sulfonamides |

| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years) to ensure stability.[1] | [1] |

Synthesis and Purification

Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

The precursor, 3-bromo-5-methylbenzenesulfonyl chloride, can be synthesized from 3-bromo-5-methylaniline via a Sandmeyer-type reaction.

Experimental Protocol:

-

Step 1: Diazotization of 3-Bromo-5-methylaniline. 3-Bromo-5-methylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Step 2: Sulfonyl Chloride Formation. The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with a catalytic amount of copper(I) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases.

-

Step 3: Work-up and Purification. The reaction mixture is poured onto ice, and the crude 3-bromo-5-methylbenzenesulfonyl chloride is extracted with an organic solvent like dichloromethane or ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Synthesis of this compound

The final compound is synthesized by the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base.

Experimental Protocol:

-

Step 1: Reaction Setup. Pyrrolidine (1.1 equivalents) is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is cooled to 0°C in an ice bath.

-

Step 2: Addition of Sulfonyl Chloride. A solution of 3-bromo-5-methylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred pyrrolidine solution. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Step 3: Reaction Monitoring and Work-up. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove excess pyrrolidine and base, and finally with brine.

-

Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on the known spectral data of analogous arylsulfonylpyrrolidines and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrolidine protons.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the substituted phenyl ring. The splitting patterns will be influenced by their positions relative to the bromo and methyl groups.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) will appear downfield (around δ 3.2-3.6 ppm) due to the deshielding effect of the sulfonyl group. The protons on the β-carbons will appear more upfield (around δ 1.8-2.2 ppm).

-

Methyl Protons: A singlet corresponding to the methyl group on the aromatic ring, expected around δ 2.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbons attached to the bromine and sulfonyl groups will have characteristic chemical shifts.

-

Pyrrolidine Carbons: Two signals in the aliphatic region. The α-carbons are expected around δ 48-52 ppm, and the β-carbons around δ 24-28 ppm.

-

Methyl Carbon: A signal for the methyl carbon around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the sulfonyl group.

-

S=O Stretching: Two strong characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically appearing around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-N Stretching: A band for the C-N stretch of the pyrrolidine ring.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak ([M+H]⁺) at m/z 305.0 and 307.0, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.

Potential Biological Activities and Mechanism of Action

While there is no specific biological data for this compound, its structural motifs suggest several potential areas of pharmacological interest.

Postulated Biological Activities

-

Antibacterial Activity: Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][6] The presence of the sulfonamide group in the target molecule suggests it could be investigated for antibacterial properties.

-

Anticancer Activity: Many arylsulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor progression, and the disruption of microtubule dynamics.[3]

-

Enzyme Inhibition: The sulfonamide moiety is a common feature in many enzyme inhibitors. Depending on the overall structure, arylsulfonylpyrrolidines could potentially inhibit various enzymes, such as proteases, kinases, or other enzymes involved in disease pathways.

Hypothetical Mechanism of Action

A plausible mechanism of action for this compound, should it exhibit biological activity, would likely involve its interaction with specific protein targets. The substituted phenyl ring and the pyrrolidine moiety would contribute to the binding affinity and selectivity for a particular enzyme or receptor.

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This technical guide, by consolidating information on its synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities, serves as a foundational resource for researchers. Further experimental validation of the properties and activities outlined herein is warranted to fully elucidate the therapeutic potential of this and structurally related molecules.

References

-

1020252-96-3|this compound - BIOFOUNT. (n.d.). Retrieved December 12, 2023, from [Link]

-

Biological Activities Of Sulfonamides. (n.d.). Retrieved December 12, 2023, from [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (n.d.). Retrieved December 12, 2023, from [Link]

-

1-Methylpyrrolidine. (n.d.). PubChem. Retrieved December 12, 2023, from [Link]

-

(PDF) Biological activities of sulfonamides. (n.d.). Retrieved December 12, 2023, from [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). Retrieved December 12, 2023, from [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (n.d.). Retrieved December 12, 2023, from [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved December 12, 2023, from [Link]

Sources

- 1. 1020252-96-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Reactivity of Bromophenylsulfonyl Compounds

Abstract

This technical guide provides a comprehensive examination of the stability and reactivity of bromophenylsulfonyl compounds, a class of molecules pivotal to advancements in medicinal chemistry, organic synthesis, and materials science. These compounds, characterized by a bromine-substituted phenyl ring attached to a sulfonyl group, offer a unique combination of reactive handles that enable diverse chemical transformations. This document delves into the fundamental principles governing their chemical behavior, offering field-proven insights into their synthesis, stability under various conditions, and reactivity profiles. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize these versatile chemical entities.

Introduction: The Strategic Importance of Bromophenylsulfonyl Scaffolds

Bromophenylsulfonyl compounds represent a cornerstone in modern chemical research, primarily due to their dual functionality. The sulfonyl group is a key pharmacophore found in a wide array of therapeutic agents and acts as a stable, electron-withdrawing moiety that can participate in crucial hydrogen bonding interactions.[1] Simultaneously, the bromo-substituted phenyl ring serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[2] This unique structural combination allows for the systematic modification and optimization of lead compounds in drug discovery and the construction of complex molecular architectures for novel materials.[3][4] For instance, masupirdine, a drug candidate for Alzheimer's disease, features a 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative, highlighting the therapeutic potential of this scaffold.[3]

This guide will explore the intrinsic chemical properties that dictate the stability and reactivity of these compounds, providing a foundational understanding for their strategic application in research and development.

Synthesis of Bromophenylsulfonyl Compounds

The preparation of bromophenylsulfonyl compounds typically involves the synthesis of the corresponding sulfonyl chloride, which serves as a highly reactive intermediate for further derivatization.

Synthesis of Bromophenylsulfonyl Chlorides

A prevalent method for synthesizing bromophenylsulfonyl chlorides is through the diazotization of a bromoaniline, followed by a Sandmeyer-type reaction.[5] This multi-step process offers a reliable route to various isomers of the target compound.

Experimental Protocol: Synthesis of (2-Bromophenyl)sulfonyl Chloride [5]

-

Diazotization:

-

Add 2-bromoaniline (1.0 mol) to a mixture of hydrochloric acid (4.0 mol) and water.

-

Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 0°C.

-

Following the addition of sodium nitrite, add an aqueous solution of zinc chloride while keeping the temperature between 0°C and 5°C.

-

Filter the resulting solid diazonium salt, wash it with dilute acid and a small amount of cold methanol, and then dry it thoroughly.[5]

-

-

Sulfonyl Chlorination:

-

React the dried diazonium salt with a solution of thionyl chloride containing a catalytic amount of cuprous chloride or cupric chloride. This reaction yields 2-bromobenzenesulfonyl chloride.[5]

-

Another common approach involves the direct chlorosulfonylation of bromobenzene.[6]

Experimental Protocol: Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride [6]

-

Friedel-Crafts Sulfonylation:

-

Prepare p-bromophenyl-phenyl-sulfone from anhydrous aluminum chloride (200 g), benzenesulfonyl chloride (153 ml), bromobenzene (138 ml), and methylene chloride (600 ml).

-

-

Chlorosulfonylation:

-

Add p-bromophenylphenylsulfone (100 g) to chlorosulfonic acid (100 ml).

-

Stir the mixture for 4 hours at 130°C to 140°C.

-

Pour the reaction mixture into ice water to precipitate the product, yielding 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride.[6]

-

Diagram: Synthetic Pathways to Bromophenylsulfonyl Chlorides

Caption: Key synthetic routes for preparing bromophenylsulfonyl chlorides.

Chemical Stability and Handling

The stability of bromophenylsulfonyl compounds is largely dictated by the reactivity of the sulfonyl halide group and the conditions of storage and handling.

Stability of the Sulfonyl Chloride Moiety

Bromophenylsulfonyl chlorides are sensitive to moisture and react with water to form the corresponding sulfonic acid.[7] This hydrolysis is an exothermic reaction that releases corrosive hydrogen chloride gas.[8] Therefore, it is imperative to handle these compounds in a dry, well-ventilated area, preferably within a fume hood.[9]

Key Stability Considerations:

-

Hydrolysis: Avoid contact with water and humid environments to prevent degradation.[7]

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. Sulfonyl fluorides are noted to be more thermally robust than their chloride counterparts.[10]

-

Incompatible Materials: Store away from bases, alcohols, amines, and water, as these can react vigorously with the sulfonyl chloride group.[11][12]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of bromophenylsulfonyl compounds and ensure laboratory safety.

Recommended Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and protective clothing.[11] For operations with a risk of vapor exposure, a full-face respirator with an acid gas cartridge is essential.[11]

-

Storage: Containers should be tightly sealed and stored in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Spill Management: In case of a spill, isolate the area and ensure adequate ventilation. Use non-combustible absorbent materials like dry sand or earth for containment. Avoid using water directly on the spill. Neutralization can be performed with agents like sodium carbonate.[11]

Reactivity and Synthetic Applications

The reactivity of bromophenylsulfonyl compounds is characterized by two primary sites: the electrophilic sulfur atom of the sulfonyl group and the bromine-substituted carbon atom on the aromatic ring.

Reactions at the Sulfonyl Group

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[9]

4.1.1. Sulfonamide Formation

The reaction with primary and secondary amines is a fundamental application, leading to the formation of stable sulfonamides.[13] This reaction is a cornerstone in medicinal chemistry for synthesizing biologically active molecules and for protecting amine functionalities.[5][13]

Experimental Protocol: General Synthesis of a Sulfonamide [5]

-

Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.0 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve the bromophenylsulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water or a dilute HCl solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.[5]

Diagram: Sulfonamide Formation Mechanism

Caption: Nucleophilic acyl substitution at the sulfonyl group.

4.1.2. Sulfonate Ester Formation

Alcohols react with bromophenylsulfonyl chlorides in the presence of a base to yield sulfonate esters. The base deprotonates the alcohol, forming a more potent alkoxide nucleophile.[13]

Reactions at the Bromo-Substituted Phenyl Ring

The bromine atom on the phenyl ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds.[2]

4.2.1. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a premier method for constructing biaryl linkages by coupling the bromophenylsulfonyl compound with an organoboron reagent (e.g., a boronic acid).[2][14] This transformation is highly valued for its functional group tolerance and reliability.[15]

Table 1: Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Suzuki-Miyaura | Pd(OAc)2 | Biaryl phosphine ligands (e.g., L5) | Na2CO3 | Anhydrous Acetone | 50-70 °C | [16] |

| Buchwald-Hartwig | PdCl2 | X-Phos | - | Water with TPGS-750-M | Room Temp | [15] |

| Heck Coupling | Pd(P(t-Bu)3)2 | - | - | Water with TPGS-750-M | Room Temp | [15] |

4.2.2. Buchwald-Hartwig Amination

This palladium-catalyzed reaction allows for the formation of C-N bonds, coupling the bromophenylsulfonyl compound with amines. This provides an alternative route to complex amine-containing structures.[15]

Spectroscopic Characterization

The structural elucidation of bromophenylsulfonyl compounds relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for N-(4-bromobenzenesulfonyl)benzamide [17]

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | -SO₂-NH-CO- | ~ 11.0 - 12.0 ppm | Singlet, 1H |

| Protons on 4-bromophenyl ring | ~ 7.8 - 8.0 ppm | Multiplet, 4H | |

| Protons on benzoyl ring | ~ 7.4 - 7.7 ppm | Multiplet, 5H | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 165 - 170 ppm | - |

| Quaternary Carbon (C-SO₂) | ~ 140 - 145 ppm | - | |

| IR Spectroscopy | N-H Stretch | ~ 3200 - 3300 cm⁻¹ | - |

| C=O Stretch | ~ 1650 - 1700 cm⁻¹ | - | |

| SO₂ Asymmetric Stretch | ~ 1330 - 1370 cm⁻¹ | - | |

| SO₂ Symmetric Stretch | ~ 1140 - 1180 cm⁻¹ | - |

Note: Data is based on analysis of structurally similar compounds and established principles of spectroscopic interpretation.[17]

Degradation Pathways